molecular formula C18H18N4O5 B4967856 1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4967856
M. Wt: 370.4 g/mol
InChI Key: ZXCFFBURBZPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBP is a piperazine derivative that has been synthesized and studied for its unique properties, including its mechanism of action and biochemical effects. In

Mechanism of Action

MNBP is believed to exert its effects through the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. MNBP has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. MNBP has also been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

MNBP has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, MNBP also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MNBP. One area of research is the development of MNBP as a therapeutic agent for the treatment of various diseases. Another area of research is the use of MNBP as a tool for studying the structure and function of proteins and enzymes. Further studies are also needed to fully understand the mechanism of action of MNBP and its potential side effects.
In conclusion, MNBP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound has been synthesized and studied for its unique properties, including its mechanism of action and biochemical effects. MNBP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. Further studies are needed to fully understand the potential of MNBP and its limitations.

Synthesis Methods

MNBP can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-nitroaniline to form an intermediate compound. The intermediate compound is then reacted with piperazine in the presence of a catalyst to form MNBP. The synthesis method has been optimized to ensure high yields of the compound and purity.

Scientific Research Applications

MNBP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MNBP has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNBP has also been studied for its potential as a tool for studying the structure and function of proteins and enzymes.

properties

IUPAC Name

(2-methyl-3-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-13-16(3-2-4-17(13)22(26)27)18(23)20-11-9-19(10-12-20)14-5-7-15(8-6-14)21(24)25/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCFFBURBZPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

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